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Compound of Interest

6-Aminohexane-1-thiol
Compound Name:
hydrochloride

Cat. No. B1289216

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 6-aminohexane-1-thiol hydrochloride. Due to the limited availability of published
experimental spectra for this specific compound, this guide focuses on providing detailed
methodologies and predicted data to enable researchers to perform their own characterization.

Compound Overview

6-Aminohexane-1-thiol hydrochloride is a bifunctional molecule containing a primary amine
and a thiol group. The hydrochloride salt form enhances its stability and solubility in aqueous
solutions, making it a versatile reagent in various applications, including surface modification
and bioconjugation.

Table 1: Physicochemical Properties of 6-Aminohexane-1-thiol Hydrochloride
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Property Value Source

CAS Number 31098-40-5 [1]

Molecular Formula CeH16CINS [1]

Molecular Weight 169.71 g/mol [1]

Appearance Off-white to light yellow solid [1]

Melting Point 125-130 °C [1]

Solubility Soluble in water General knowledge

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight and elemental

composition of a compound. For 6-aminohexane-1-thiol hydrochloride, electrospray

ionization (ESI) is a suitable method. The predicted mass-to-charge ratios (m/z) for various
adducts of the free base (6-aminohexane-1-thiol, CeHisNS, Exact Mass: 133.0925) are

summarized below.

Table 2: Predicted Mass Spectrometry Data for 6-Aminohexane-1-thiol

Adduct Calculated m/z
[M+H]* 134.0998
[M+Na]* 156.0817
[M+K]* 172.0556
[M-H]~ 132.0852

Data is for the free base (M = CeH1sNS). The hydrochloride salt will dissociate in the ESI

source.

Experimental Protocol: Electrospray lonization Mass
Spectrometry (ESI-MS)
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This protocol outlines the general procedure for obtaining an ESI-MS spectrum of 6-
aminohexane-1-thiol hydrochloride.

Workflow for ESI-MS Analysis
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Caption: Workflow for ESI-MS analysis of 6-aminohexane-1-thiol hydrochloride.

Instrumentation:

o A mass spectrometer equipped with an electrospray ionization source.

Procedure:

e Sample Preparation:

o

Accurately weigh 1-5 mg of 6-aminohexane-1-thiol hydrochloride.

o

Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water.

[¢]

Vortex the solution to ensure the sample is fully dissolved.

o

Filter the solution through a 0.22 um syringe filter into a clean vial.

e Instrument Setup:

o Calibrate the mass spectrometer according to the manufacturer's instructions.

o Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas
temperature) to typical values for small molecule analysis.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1289216?utm_src=pdf-body
https://www.benchchem.com/product/b1289216?utm_src=pdf-body
https://www.benchchem.com/product/b1289216?utm_src=pdf-body-img
https://www.benchchem.com/product/b1289216?utm_src=pdf-body
https://www.benchchem.com/product/b1289216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

o Acquire mass spectra in both positive and negative ion modes over a relevant m/z range
(e.g., 50-500).

o Data Analysis:

o Process the acquired spectra to identify the peaks corresponding to the expected adducts

of 6-aminohexane-1-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the chemical structure of a molecule. Both *H
and 3C NMR should be performed.

Predicted *H and **C NMR Chemical Shifts

While experimental data is not readily available, the expected chemical shifts can be predicted
based on the structure of 6-aminohexane-1-thiol hydrochloride.

Table 3: Predicted *H NMR Chemical Shifts
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Predicted Chemical

Assignment Multiplicit Integration
2 Shift (ppm) AL <

H-1 (HS-CH2-) 25-27 triplet 2H

H-6 (-CH2-NHs+) 29-3.1 triplet 2H

H-2, H-5 (-S-CHa-

CHz- and -CH2-CHa2- 15-1.8 multiplet 4H
NHs*)
H-3, H-4 (-CH2-CH2- )

1.3-15 multiplet 4H
CH2-CHz-)
-NHs* 75-85 broad singlet 3H
-SH 1.3-1.6 triplet 1H

Table 4: Predicted 3C NMR Chemical Shifts

Assignment Predicted Chemical Shift (ppm)
C-1 (HS-CHa2-) 24 -28
C-6 (-CH2-NHs+) 39-43
C-2,C-5 25-35
C-3,C4 26 -32

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and
experimental conditions.

Experimental Protocol: *H and **C NMR Spectroscopy

This protocol describes the general steps for acquiring *H and 3C NMR spectra of 6-
aminohexane-1-thiol hydrochloride.[2]

Workflow for NMR Analysis
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Caption: General workflow for NMR spectroscopic analysis.
Instrumentation:
e A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
e Sample Preparation:

o Dissolve 10-20 mg of 6-aminohexane-1-thiol hydrochloride in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., D20, DMSO-de) in a clean vial.

o If required, add a small amount of an internal standard (e.g., TMS).
o Transfer the solution to a 5 mm NMR tube.

¢ Instrument Setup and Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

o

Shim the magnetic field to achieve optimal resolution.

o

Acquire the *H NMR spectrum using standard parameters.

[¢]

Acquire the proton-decoupled 3C NMR spectrum.

» Data Processing:
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[e]

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

o

Phase and baseline correct the spectrum.

[¢]

Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

[e]

Integrate the signals in the *H NMR spectrum and identify the peaks in the 13C NMR
spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm~—2) Functional Group Vibration Mode
3200-3000 N-H (in -NHs*) Stretching
2950-2850 C-H (alkane) Stretching
2600-2550 S-H Stretching
1630-1550 N-H (in -NHs*) Bending
1470-1450 C-H Bending

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[3][4][5]

[6]

Workflow for ATR-FTIR Analysis
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Caption: Workflow for ATR-FTIR analysis of a solid sample.
Instrumentation:
e An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
Procedure:
e Instrument Preparation:

o Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.qg.,
isopropanol) and allowing it to dry completely.

o Collect a background spectrum to account for atmospheric and instrumental contributions.
e Sample Measurement:

o Place a small amount of the solid 6-aminohexane-1-thiol hydrochloride sample onto the
center of the ATR crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

o Collect the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).
o Data Processing and Cleanup:
o Process the spectrum (e.g., baseline correction) as needed.

o Clean the ATR crystal thoroughly after the measurement.
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This guide provides the foundational information and detailed protocols necessary for the
comprehensive spectroscopic characterization of 6-aminohexane-1-thiol hydrochloride. By
following these methodologies, researchers can confidently obtain the data required for their
studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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